7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine
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Overview
Description
7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class. This compound is characterized by its complex structure, which includes a quinazoline core substituted with a chloro group, a phenyl ring, and an ethylpiperazine moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Substitution Reactions:
Coupling Reactions: The phenyl ring with the ethylpiperazine moiety can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of 4-chloroaniline with 1-ethylpiperazine in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinazoline ring or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of signaling pathways. For instance, it may act as an inhibitor of tyrosine kinases, which are involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its ethylpiperazine moiety may enhance its pharmacokinetic properties and target specificity.
Properties
IUPAC Name |
7-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5/c1-3-26-10-12-27(13-11-26)18-7-5-17(6-8-18)25-21-19-9-4-16(22)14-20(19)23-15(2)24-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHQPBRTYYSJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=NC4=C3C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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